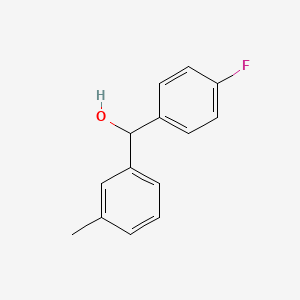

(4-Fluorophenyl)(m-tolyl)methanol

Description

(4-Fluorophenyl)(m-tolyl)methanol is a chiral secondary alcohol featuring a fluorophenyl group and a meta-methyl-substituted phenyl (m-tolyl) group. Its structure combines aromatic fluorination with steric bulk from the m-tolyl substituent, making it a molecule of interest in medicinal chemistry and materials science.

Properties

CAS No. |

247089-77-6 |

|---|---|

Molecular Formula |

C14H13FO |

Molecular Weight |

216.25 g/mol |

IUPAC Name |

(4-fluorophenyl)-(3-methylphenyl)methanol |

InChI |

InChI=1S/C14H13FO/c1-10-3-2-4-12(9-10)14(16)11-5-7-13(15)8-6-11/h2-9,14,16H,1H3 |

InChI Key |

KXPVMWIGLFTXGE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C(C2=CC=C(C=C2)F)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(4-Bromophenyl)(4-Fluorophenyl)methanol (Compound 4)

- Structure : Replaces the m-tolyl group with a 4-bromophenyl moiety.

- Synthesis : Prepared via esterification of arecaidine, followed by nucleophilic substitution .

- Key Differences: The bromine atom increases molecular weight (vs. methyl in m-tolyl) and may enhance halogen bonding interactions. No direct activity data is provided, but its synthesis pathway aligns with other fluorophenyl-containing alcohols .

(RS)-(4-Fluorophenyl)(pyridine-2yl)methanol

- Structure : Substitutes m-tolyl with a pyridine ring.

- Electronic Properties : DFT studies (B3LYP/6-31++G(d,p)) reveal a HOMO-LUMO gap of 5.2 eV, indicating moderate reactivity. The pyridine group introduces nitrogen-based polarity, enhancing solubility compared to the hydrophobic m-tolyl group .

- Activity : Frontier orbital analysis suggests active sites at the fluorine and hydroxyl groups, critical for interactions with biological targets .

[1-(4-Fluorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol (Compound 7)

- Structure : Incorporates a piperidin-4-yl group linked to a fluorobenzyl moiety.

- Biological Activity : Demonstrates potent antimalarial activity (IC50 = 1.03–2.52 μg/mL against resistant strains) and high selectivity (SI = 15–182). The piperidine ring enhances membrane permeability, while dual fluorophenyl groups improve target affinity .

Metabolic and Pharmacokinetic Profiles

Bis(4-Fluorophenyl)methanol

- Role : Major metabolite of flunarizine, formed via oxidative N-dealkylation.

- Metabolism: Undergoes glucuronidation and enterohepatic recirculation, contributing to prolonged half-life. The absence of the m-tolyl group simplifies its metabolic pathway compared to (4-Fluorophenyl)(m-tolyl)methanol, which may exhibit more complex phase I/II metabolism .

Electronic and Steric Effects

- Steric Interactions: In porphyrin derivatives, 4-fluorophenyl groups induce nonplanar geometries due to steric repulsion. The m-tolyl group in (4-Fluorophenyl)(m-tolyl)methanol likely causes similar distortions, affecting binding to flat receptor sites .

- Electrostatic Potential: The fluorophenyl group in analogs creates electron-deficient regions, enhancing interactions with electron-rich biological targets.

Data Tables

Table 1: Structural and Electronic Comparison

Table 2: Metabolic Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.